Home > Products > Screening Compounds P41908 > Anatibant dimesylate
Anatibant dimesylate - 1332585-65-5

Anatibant dimesylate

Catalog Number: EVT-15327611
CAS Number: 1332585-65-5
Molecular Formula: C36H44Cl2N6O11S3
Molecular Weight: 903.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Anatibant dimesylate has a complex molecular structure characterized by the following:

  • Molecular Formula: C34H36Cl2N6O5S
  • Molecular Weight: 711.66 g/mol
  • InChI Key: XUHBBTKJWIBQMY-MHZLTWQESA-N
  • Defined Stereocenters: 1
  • Charge: Neutral

The compound's structure includes multiple aromatic rings and functional groups that contribute to its activity as a bradykinin B2 receptor antagonist. The presence of chlorine atoms and a sulfonamide group enhances its binding affinity and specificity .

Chemical Reactions Analysis

Anatibant dimesylate's primary chemical reactions involve its interaction with the bradykinin B2 receptor. The compound acts as a competitive antagonist, inhibiting the binding of bradykinin, which is crucial in mediating inflammatory responses and vascular permeability. Key technical details include:

  • Binding Affinity: Anatibant exhibits high affinity for the bradykinin B2 receptor with inhibition constants (K_i) in the nanomolar range.
  • Receptor Interaction: The compound disrupts intracellular signaling pathways initiated by bradykinin, leading to reduced edema formation in experimental models .
Mechanism of Action

The mechanism of action for Anatibant dimesylate centers on its role as a bradykinin B2 receptor antagonist. Upon administration:

  1. Receptor Binding: Anatibant binds to the bradykinin B2 receptor, preventing bradykinin from exerting its effects.
  2. Reduction of Edema: By inhibiting receptor activation, Anatibant reduces vascular permeability and subsequent brain edema formation.
  3. Neuroprotective Effects: The compound may also improve neurological function post-injury by mitigating secondary injury mechanisms associated with inflammation and cellular damage .
Physical and Chemical Properties Analysis

Anatibant dimesylate exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility data is not explicitly available but is critical for formulation development.
  • Stability: The compound's stability under physiological conditions is essential for therapeutic applications.

These properties influence its bioavailability and efficacy when administered subcutaneously or through other routes .

Applications

Anatibant dimesylate has potential scientific applications primarily in the field of neuropharmacology:

  • Traumatic Brain Injury Treatment: Its primary application is in reducing brain edema and improving outcomes following traumatic brain injury.
  • Research Tool: As a selective antagonist, it serves as a valuable research tool for studying bradykinin-related pathways in various neurological conditions.

Further investigation into its pharmacodynamics and long-term effects will be crucial for establishing its therapeutic utility in clinical settings .

Pharmacological Development of Bradykinin B2 Receptor Antagonists

Rationale for Targeting Bradykinin Pathways in Neurotrauma

Bradykinin, a vasoactive nonapeptide generated via the kallikrein-kinin system (KKS), is a primary mediator of neuroinflammatory cascades following traumatic brain injury (TBI). Upon tissue injury, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release bradykinin, which binds constitutively expressed B2 receptors (B2R) on vascular endothelium [3] [9]. This interaction triggers Gq-protein-mediated signaling, activating phospholipase C (PLC) and increasing intracellular calcium. Subsequent nitric oxide (NO) and prostaglandin release induces vasodilation and disrupts blood-brain barrier (BBB) integrity, leading to cerebral edema and elevated intracranial pressure (ICP) [3] [8].

In neurotrauma models, bradykinin levels surge >1,000-fold in cerebrospinal fluid (CSF), correlating with edema formation and neurological deficits [4] [9]. Crucially, B2 receptor blockade:

  • Reduces vascular permeability by stabilizing endothelial tight junctions
  • Suppresses pro-inflammatory cytokine cascades (e.g., IL-1β, IL-6)
  • Improves cerebral perfusion pressure by mitigating vasogenic edema [1] [4]

Preclinical studies demonstrated that B2R knockout mice exhibit 45-60% less brain edema and significantly better functional recovery post-TBI than wild-type counterparts [3]. This mechanistic rationale propelled the development of B2R antagonists as neuroprotective agents.

Evolution of Non-Peptidic Antagonist Design Strategies

Early B2R antagonists (e.g., icatibant) were peptide analogs mimicking bradykinin's C-terminal sequence (e.g., D-Arg⁰-Arg¹-Pro²-Hyp³-Gly⁴-Thi⁵-Ser⁶-D-Tic⁷-Oic⁸-Arg⁹). While potent, they suffered from:

  • Poor metabolic stability (t₁/₂ <30 min in plasma)
  • Limited BBB penetration due to high polarity
  • Agonist-like side effects at high doses [5] [8]

The shift to non-peptidic antagonists addressed these limitations through structure-activity relationship (SAR)-driven optimization:

Table 1: Evolution of Bradykinin B2 Receptor Antagonists

GenerationPrototype CompoundKey AdvantagesLimitations
Peptide-basedIcatibantHigh potency (IC₅₀: 1.8 nM)Rapid proteolysis, poor CNS penetration
First-gen non-peptideFR173657Oral bioavailability, metabolic stabilityModerate B2R selectivity (10× over B1R)
Advanced non-peptideAnatibant (LF16-0687Ms)Enhanced CNS penetration, Kd: 0.398 nMHigh protein binding (>97.7%)

Anatibant emerged from scaffold-hopping approaches that replaced peptide bonds with rigid heterocycles. Its quinoline-sulfonamide core enabled:

  • High B2R specificity (1,500× selectivity over B1R)
  • BBB permeability via reduced hydrogen bonding (cLogP: 4.7)
  • Extended plasma half-life (t₁/₂: 5-7 hours in humans) [1] [6] [8]

Cryo-EM structures of B2R-Gq complexes later revealed that non-peptide antagonists like Anatibant occupy an allosteric pocket near transmembrane helices 2, 3, and 7, stabilizing an inactive receptor conformation without competing with bradykinin's orthosteric site [8].

Structural Optimization of Anatibant Dimesylate Derivatives

Anatibant's chemical scaffold (C34H36Cl2N6O5S) features three pharmacophores essential for B2R antagonism:

  • Chlorobenzene sulfonamide domain: Deep insertion into TM2/3 cleft
  • (S)-proline carboxamide linker: Hydrogen bonding with Asn113
  • 4-amidinobenzamide group: Ionic interaction with Glu289 [1] [6] [8]

Table 2: Key Structural Modifications in Anatibant Derivatives

Position ModifiedStructural ChangeImpact on PharmacodynamicsOutcome
Pyrrolidine C2Methyl substitutionIncreased steric clash with TM73× loss in potency
Sulfonamide linkerReplacement with carbonylDisrupted H-bond network with Gln285Complete activity loss
Chlorophenyl groupDichloro → difluoroReduced hydrophobic filling10× lower B2R affinity
AmidinobenzamideAmidino → guanidinoEnhanced ionic interaction2× higher potency but increased hERG risk

Dimesylate salt formation (yielding C36H44Cl2N6O11S3, MW: 903.9 g/mol) improved aqueous solubility by >50-fold compared to the free base, facilitating subcutaneous administration [6]. Molecular dynamics simulations revealed that the dimesylate counterion:

  • Stabilizes a cationic conformation of the amidinium group
  • Reduces CYP3A4-mediated metabolism by shielding oxidation sites
  • Maintains >97.7% plasma protein binding for sustained exposure [1] [6]

Further optimization employed hybrid topology optimization, integrating:

  • Field-driven parameterization of steric/electronic properties
  • Free energy perturbation (FEP) calculations to predict binding ΔΔG
  • Homology modeling against cryo-EM structures (PDB: 7V0A) [8]

This yielded derivatives with optimized LogD7.4 (3.0-3.5) balancing BBB penetration and metabolic clearance, while retaining sub-nanomolar affinity for human B2R [6] [8].

Table 3: Pharmacokinetic Properties of Anatibant Dimesylate

ParameterValueMethod/Source
Protein Binding>97.7%Equilibrium dialysis
Vd/F0.8-1.2 L/kgPhase I TBI patients
CSF:Plasma Ratio0.18 ± 0.03Phase I trial (22.5 mg dose)
Tmax2-3 hoursSubcutaneous administration

Phase I data in severe TBI patients (GCS<8) confirmed dose-proportional pharmacokinetics, with CSF concentrations reaching 18% of plasma levels – sufficient to engage >90% of B2R in injured brain tissue [4]. The marked elevation of BK1-5 metabolites (34,700 ± 35,300 fmol/mL vs. 34.9 ± 5.6 fmol/mL in healthy volunteers) provided clinical validation of KKS activation post-TBI [4].

Properties

CAS Number

1332585-65-5

Product Name

Anatibant dimesylate

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C36H44Cl2N6O11S3

Molecular Weight

903.9 g/mol

InChI

InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1

InChI Key

YTTYYRCGZDOABP-LPCSYZHESA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.